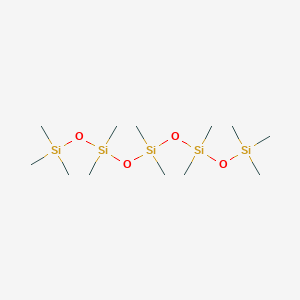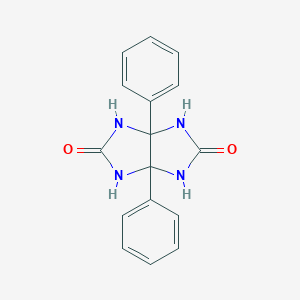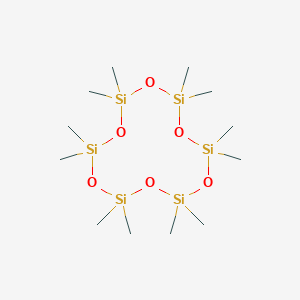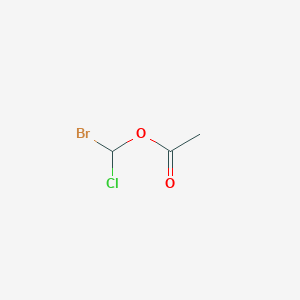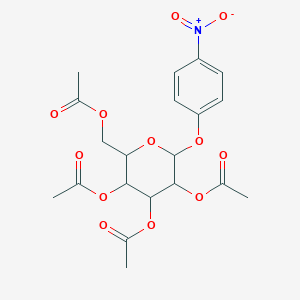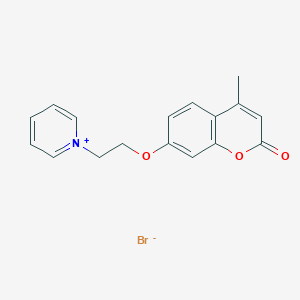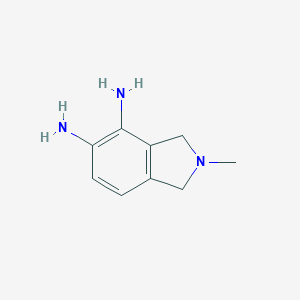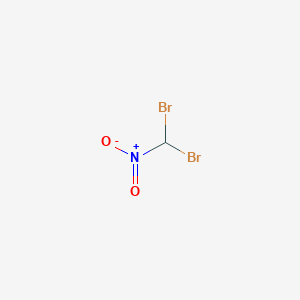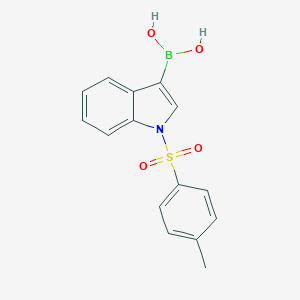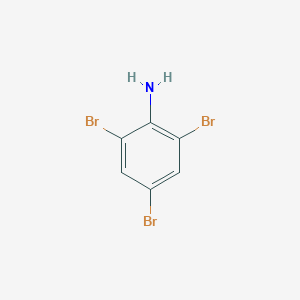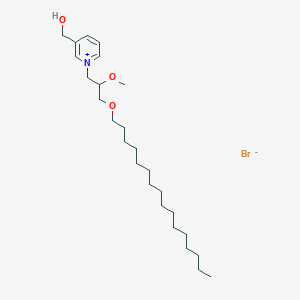
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, also known as mitoQ, is a mitochondria-targeted antioxidant that has gained attention for its potential therapeutic applications in various diseases. MitoQ is a derivative of ubiquinone, which is a component of the electron transport chain in mitochondria.
作用機序
MitoQ acts as a mitochondria-targeted antioxidant by scavenging reactive oxygen species and protecting against oxidative damage. Reactive oxygen species are generated during normal mitochondrial metabolism and can cause damage to cellular components, including DNA, proteins, and lipids. MitoQ accumulates within the mitochondria due to its triphenylphosphonium cation, where it can neutralize reactive oxygen species and prevent oxidative damage.
生化学的および生理学的効果
MitoQ has been shown to have several biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and improving cognitive function. MitoQ has also been shown to have a protective effect against ischemia-reperfusion injury, which occurs when blood flow is restored to tissue after a period of ischemia.
実験室実験の利点と制限
One advantage of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in lab experiments is its specificity for mitochondria, which allows for targeted antioxidant therapy. MitoQ is also relatively stable and can be easily administered to cells or animals. However, one limitation of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium is its potential toxicity at high concentrations. Additionally, the effects of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium may vary depending on the disease model and the specific experimental conditions.
将来の方向性
There are several future directions for research on N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, including investigating its potential therapeutic applications in additional diseases, optimizing its dosing and delivery methods, and exploring its combination with other therapies. Additionally, further research is needed to understand the long-term safety and efficacy of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in humans.
合成法
MitoQ is synthesized by attaching a triphenylphosphonium cation to the antioxidant molecule ubiquinone. This modification allows N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium to accumulate within the mitochondria, where it can scavenge reactive oxygen species and protect against oxidative damage. The synthesis of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium involves several steps, including the preparation of the precursor molecule, the attachment of the triphenylphosphonium cation, and the purification of the final product.
科学的研究の応用
MitoQ has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to improve heart function, reduce oxidative stress, and prevent cell death. In neurodegenerative diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to protect against mitochondrial dysfunction, reduce inflammation, and improve cognitive function. In cancer, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy.
特性
CAS番号 |
149576-26-1 |
|---|---|
製品名 |
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
分子式 |
C26H48BrNO3 |
分子量 |
502.6 g/mol |
IUPAC名 |
[1-(3-hexadecoxy-2-methoxypropyl)pyridin-1-ium-3-yl]methanol;bromide |
InChI |
InChI=1S/C26H48NO3.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-24-26(29-2)22-27-19-17-18-25(21-27)23-28;/h17-19,21,26,28H,3-16,20,22-24H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OXPKEWYJGZOESS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
同義語 |
HMHM-pyridinium bromide N-(3-(hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



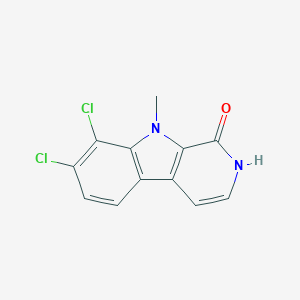
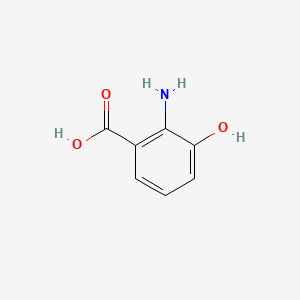
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
